2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid
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Overview
Description
2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a benzyloxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid typically involves the protection of cyclohexanecarboxylic acid with a benzyloxycarbonyl group. One common method is the reaction of cyclohexanecarboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzyloxycarbonyl group can be reduced to yield the parent cyclohexanecarboxylic acid.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexanecarboxylic acid.
Substitution: Formation of substituted cyclohexanecarboxylic acid derivatives.
Scientific Research Applications
2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group in peptide synthesis.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid depends on its specific application. In organic synthesis, it acts as a protecting group, preventing unwanted reactions at the carboxylic acid site. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: The parent compound without the benzyloxycarbonyl group.
Benzoic acid: A simpler aromatic carboxylic acid.
Cyclohexylcarboxylic acid: A similar compound with a different substituent on the cyclohexane ring.
Uniqueness: 2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid is unique due to the presence of both the benzyloxycarbonyl and carboxylic acid groups, which confer distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
2-phenylmethoxycarbonylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTICJOPDXYGIBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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